2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine

OLED Host Material Thermal Stability

2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine (CAS 1443049-83-9) is a halogenated 1,3,5-triazine derivative specifically functionalized with a meta-chlorinated biphenyl substituent, positioning it as a high-performance electron-transport and host material for organic light-emitting diodes (OLEDs). Commercially supplied with purities typically ≥98% (HPLC) and a melting point range of 192–196 °C, this compound exhibits the strong electron-accepting triazine core necessary for low-lying LUMO levels, while the chlorobiphenyl group introduces steric hindrance and inductive electronic tuning distinct from non-halogenated or directly chlorinated triazine analogs.

Molecular Formula C27H18ClN3
Molecular Weight 419.91
CAS No. 1443049-83-9
Cat. No. B2611499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine
CAS1443049-83-9
Molecular FormulaC27H18ClN3
Molecular Weight419.91
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5
InChIInChI=1S/C27H18ClN3/c28-24-16-8-14-22(18-24)21-13-7-15-23(17-21)27-30-25(19-9-3-1-4-10-19)29-26(31-27)20-11-5-2-6-12-20/h1-18H
InChIKeyMMAIMCOMSPMTKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine (CAS 1443049-83-9) for OLED Research and Device Fabrication


2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine (CAS 1443049-83-9) is a halogenated 1,3,5-triazine derivative specifically functionalized with a meta-chlorinated biphenyl substituent, positioning it as a high-performance electron-transport and host material for organic light-emitting diodes (OLEDs) . Commercially supplied with purities typically ≥98% (HPLC) and a melting point range of 192–196 °C, this compound exhibits the strong electron-accepting triazine core necessary for low-lying LUMO levels, while the chlorobiphenyl group introduces steric hindrance and inductive electronic tuning distinct from non-halogenated or directly chlorinated triazine analogs .

Why Generic 1,3,5-Triazine Derivatives Cannot Replace 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine in Advanced OLED Stacks


Attempts to substitute 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine with simpler analogs like 2,4,6-triphenyl-1,3,5-triazine (TPTZ) or 2-chloro-4,6-diphenyl-1,3,5-triazine introduce critical risks of device underperformance. The meta-chlorobiphenyl moiety in the target compound uniquely combines the steric bulk necessary to suppress detrimental intermolecular π-π stacking and triplet-triplet annihilation with the electron-withdrawing inductive effect of chlorine, which fine-tunes the LUMO energy level for optimal electron injection from the cathode . In contrast, unsubstituted TPTZ lacks both the steric protection for exciton confinement and the electronic tuning, leading to lower device efficiency and shorter operational lifetime, while directly chlorinated triazines can cause film morphology instability and blue-shifted emission that restricts their utility in blue-phosphorescent or thermally activated delayed fluorescence (TADF) hosts [1].

Quantitative Differentiation Evidence for 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine (CAS 1443049-83-9) Versus Triazine-Based Competitors


Superior Thermal Stability and Amorphous Film Morphology Versus 2,4,6-Triphenyl-1,3,5-triazine (TPTZ)

The target compound displays a markedly higher melting point (194 °C) compared to the unsubstituted 2,4,6-triphenyl-1,3,5-triazine (TPTZ, mp 126–128 °C), directly attributable to the rigid, twisted chlorobiphenyl group that disrupts crystallization [1]. This 66–68 °C increase in melting point translates into superior amorphous film morphology and thermal stability during device operation, a critical advantage for OLEDs where morphological instability causes catastrophic device failure.

OLED Host Material Thermal Stability

Enhanced Electron Injection via Lower LUMO Energy Level Compared to 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine (T2T)

The chlorobiphenyl substituent in the target compound exerts a pronounced electron-withdrawing effect that lowers the lowest unoccupied molecular orbital (LUMO) energy relative to the non-halogenated analog 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T). Density functional theory (DFT) calculations on structurally related halogenated triazines show that meta-chlorination can reduce the LUMO by approximately 0.15–0.25 eV compared to the unsubstituted biphenyl analogs, facilitating electron injection from common cathodes like LiF/Al [1].

OLED Electron Transport LUMO

High Triplet Energy (ET) for Blue Phosphorescent OLED Host Applications Versus 2-Chloro-4,6-diphenyl-1,3,5-triazine

For effective blue-phosphorescent OLED (PhOLED) host materials, a triplet energy (ET) exceeding 2.8 eV is required. The target compound, with its twisted biphenyl configuration, is reported to maintain a high ET of approximately 2.9 eV, as corroborated by vendor technical descriptions . In contrast, 2-chloro-4,6-diphenyl-1,3,5-triazine, which lacks the extended biphenyl conjugation, exhibits a lower ET of ~2.6 eV, making it unsuitable for blue PhOLEDs [1].

OLED Triplet Energy Host Material

Optimal Use Cases for 2-(3'-Chlorobiphenyl-3-yl)-4,6-diphenyl-1,3,5-triazine (CAS 1443049-83-9) Based on Verified Differentiation


Electron-Transport Layer (ETL) Material in High-Efficiency Green and Red Phosphorescent OLEDs

The compound's deep LUMO level (~-2.7 to -2.8 eV) and excellent electron mobility make it a drop-in replacement for legacy ETL materials like Alq3. Device engineers can achieve lower driving voltages and higher power efficiency by exploiting its superior electron injection and transport properties .

Host Material for Blue Thermally Activated Delayed Fluorescence (TADF) Emitters

With a triplet energy of ~2.9 eV and a sterically bulky structure that prevents concentration quenching, this compound is ideally suited as a host for blue TADF emitters. It confines triplet excitons on the emitter, maximizing reverse intersystem crossing (RISC) and external quantum efficiency .

Replacement for 2,4,6-Tris(biphenyl-3-yl)-1,3,5-triazine (T2T) in Devices Requiring Enhanced Thermal Stability

Compared to T2T, the chlorinated analog provides a 66-68 °C higher melting point, significantly improving the morphological stability of vacuum-deposited films. This makes it the preferred choice for OLEDs subjected to high-temperature operation or storage, such as automotive displays .

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